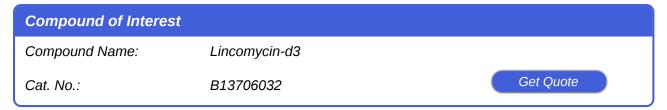


Lincomycin-d3: A Technical Guide to its Molecular Weight and Formula

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of **Lincomycin-d3**, a deuterated analog of the lincosamide antibiotic Lincomycin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Molecular Data

Lincomycin-d3 is a stable isotope-labeled version of Lincomycin, where three hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical quantification.[1]

The fundamental molecular properties of **Lincomycin-d3** are summarized in the table below for clear reference.



Property	Value	Source(s)
Molecular Weight	409.56 g/mol	[1][2][3][4]
Chemical Formula	C18H31D3N2O6S	
Appearance	White to Pale Yellow Solid	_
Solubility	Soluble in chloroform, methanol, and water	_
Parent Compound	Lincomycin	

Synonyms: (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-threo- α -D-galacto-octopyranoside; Lincocin-d3; Lincogap-d3; NSC 70731-d3; U 10149a-d3.

Experimental Determination of Molecular Weight and Formula

The determination of the molecular weight and confirmation of the chemical formula for isotopically labeled compounds like **Lincomycin-d3** relies on a combination of high-precision analytical techniques. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is the cornerstone for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For **Lincomycin-d3**, high-resolution mass spectrometry (HRMS) is employed to differentiate the deuterated compound from its unlabeled counterpart and to confirm the number of incorporated deuterium atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

• Sample Preparation: A dilute solution of **Lincomycin-d3** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.



- Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
- Mass Analysis: The ionized molecules are then passed through a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their m/z ratio with high precision.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of Lincomycin-d3. The high resolution allows for the accurate determination of its monoisotopic mass, which is then used to confirm the elemental composition and, consequently, the chemical formula. The expected mass difference between Lincomycin and Lincomycin-d3 (approximately 3 Da) is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For **Lincomycin-d3**, both proton (¹H) and deuterium (²H) NMR are instrumental.

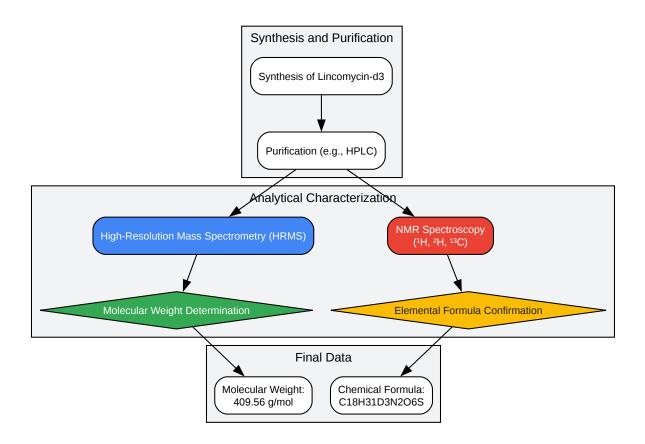
Experimental Protocol: ¹H and ²H NMR Spectroscopy

- Sample Preparation: A small amount of **Lincomycin-d3** is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
- ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The integration of the proton signals
 will be consistent with the structure of Lincomycin, except for a decrease in the integral value
 in the region where the deuterium atoms have been incorporated. This provides evidence of
 successful deuteration.
- ²H NMR Analysis: A ²H NMR spectrum is then acquired. This spectrum will show a signal corresponding to the chemical shift of the deuterium atoms, confirming their presence and location within the molecule.
- ¹³C NMR Analysis: A ¹³C NMR spectrum can also be acquired to provide further structural confirmation. The carbon signals will be consistent with the known structure of Lincomycin.

Experimental Workflow for Characterization



The logical flow of experiments to determine the molecular weight and formula of **Lincomycin-d3** is depicted in the following diagram.



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Caption: Workflow for the determination of Lincomycin-d3 molecular weight and formula.

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